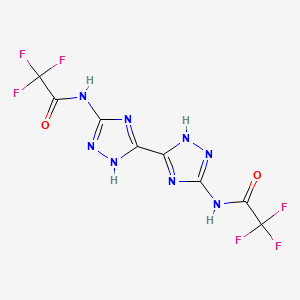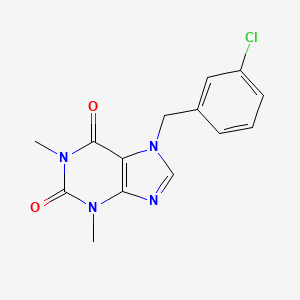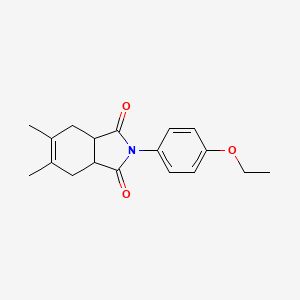
3,3'-Bi-(1,2,4-4H-triazole), 5,5'-di(trifluoroacetylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It consists of two 1,2,4-triazole rings (3,3’-bi-1,2,4-triazole) linked together at the 3 and 5 positions.
- Additionally, each triazole ring is substituted with trifluoroacetylamino groups at the 5,5’- positions.
- This compound exhibits potential applications in various fields due to its unique structure and properties.
3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)-: is a triheterocyclic compound with an intriguing structure.
Méthodes De Préparation
- The synthetic route for 3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)- involves the condensation of appropriate precursors.
- One possible method is the reaction between 3,5-diamino-1,2,4-triazole and trifluoroacetyl chloride.
- The reaction conditions typically involve solvent-based or solid-state reactions.
- Industrial production methods may vary, but optimization for yield and purity is crucial.
Analyse Des Réactions Chimiques
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., nitric acid), reducing agents (e.g., hydrazine), and nucleophilic substitution reagents.
- Major products formed depend on the specific reaction conditions and substituents present.
Applications De Recherche Scientifique
Chemistry: As a nitrogen-rich compound, it may find use in energetic materials or as a ligand in coordination chemistry.
Biology: Its unique structure could be explored for biological activity, such as enzyme inhibition or protein binding.
Medicine: Investigate its potential as a drug candidate or diagnostic agent.
Industry: Consider applications in materials science, catalysis, or sensors.
Mécanisme D'action
- The exact mechanism by which this compound exerts its effects would require further research.
- Molecular targets and pathways involved remain an area of investigation.
Comparaison Avec Des Composés Similaires
- Similar compounds include other triazoles, but few possess this specific combination of features.
3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)-: stands out due to its dual triazole rings and trifluoroacetylamino substituents.
Remember that this compound’s potential applications are still being explored, and further studies are needed to fully understand its properties and behavior
- Bao, F., Zhang, G., Jin, S., Zhang, Y., & Li, L. (2018). Thermal decomposition and thermal stability of potassium 3,3′-dinitrimino-5,5′-bis (1H-1,2,4-triazole). Journal of Thermal Analysis and Calorimetry, 133(4), 1563–1569
ChemicalBook: Benzoic acid, 3,5-bis (4H-1,2,4-triazol-4-yl)-. CAS1312133-68-8.
Propriétés
Formule moléculaire |
C8H4F6N8O2 |
|---|---|
Poids moléculaire |
358.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[5-[3-[(2,2,2-trifluoroacetyl)amino]-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C8H4F6N8O2/c9-7(10,11)3(23)17-5-15-1(19-21-5)2-16-6(22-20-2)18-4(24)8(12,13)14/h(H2,15,17,19,21,23)(H2,16,18,20,22,24) |
Clé InChI |
KALZYKDROXSAEE-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NN1)NC(=O)C(F)(F)F)C2=NC(=NN2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylpropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B11653542.png)
![(5E)-5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653557.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11653562.png)



![(2Z)-2-(2-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653593.png)
![N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11653595.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653597.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-phenylpyrimidin-4(3H)-one](/img/structure/B11653602.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653609.png)
![6-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11653617.png)

![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
